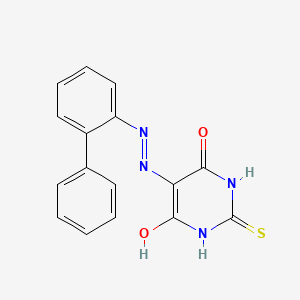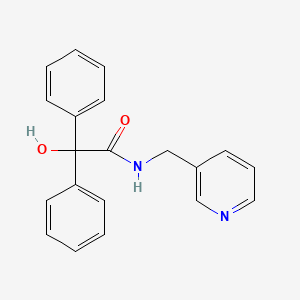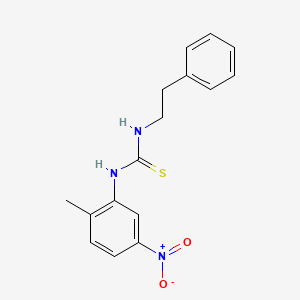![molecular formula C20H23ClN2O3S B5731235 N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731235.png)
N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, commonly known as CB-1 antagonist, is a chemical compound that is widely used in scientific research. It is an antagonist of the cannabinoid receptor type 1 (CB-1), which is primarily found in the central nervous system and plays a crucial role in regulating various physiological processes. CB-1 antagonists have been studied extensively due to their potential therapeutic applications in several medical conditions.
作用机制
N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist works by blocking the binding of endocannabinoids to the N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide receptor, thereby inhibiting its downstream signaling pathways. This leads to a reduction in appetite, food intake, and body weight, making it a potential therapeutic agent for obesity and related metabolic disorders. N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist has also been shown to reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist has been shown to have several biochemical and physiological effects. It reduces appetite and food intake by blocking the N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide receptor in the hypothalamus, which regulates hunger and satiety. N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist also improves glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes. Additionally, N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist has been shown to reduce pain and inflammation by blocking the N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide receptor in the peripheral nervous system.
实验室实验的优点和局限性
N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist is a potent and selective antagonist of the N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide receptor, making it an ideal tool for studying the physiological and pathological functions of the endocannabinoid system. However, its lipophilic nature and poor solubility in water can pose challenges in its formulation and administration. Additionally, its potential off-target effects on other receptors and enzymes should be carefully evaluated in laboratory experiments.
未来方向
Several future directions can be explored in the field of N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist research. One potential direction is the development of N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonists with improved pharmacokinetic properties and reduced off-target effects. Another direction is the exploration of N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonists in combination with other therapeutic agents for the treatment of complex medical conditions. Additionally, the role of N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist in regulating the gut-brain axis and its potential therapeutic applications in gut-related disorders should be further investigated.
合成方法
The synthesis of N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist involves the reaction of 4-(1-piperidinylcarbonyl)phenylmethanesulfonyl chloride with 2-chlorobenzylamine in the presence of a base. The reaction yields N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist as a white solid with a purity of over 99%.
科学研究应用
N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist has been extensively studied for its potential therapeutic applications in several medical conditions, including obesity, diabetes, addiction, and pain management. N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonists have shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate their efficacy and safety.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-27(25,26)23(15-17-7-3-4-8-19(17)21)18-11-9-16(10-12-18)20(24)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDNISFENWMWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6731620 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5731157.png)
![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)


![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)



![2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)
